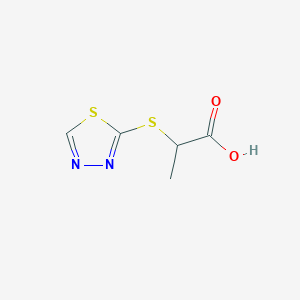

2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid

Description

2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid is a heterocyclic compound featuring a propanoic acid backbone substituted with a 1,3,4-thiadiazole ring via a sulfanyl (-S-) linkage. The thiadiazole moiety, containing sulfur and nitrogen atoms, imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. The carboxylic acid group enables salt formation and hydrogen bonding, critical for biological activity, while the thiadiazole-sulfanyl substituent may influence redox behavior and reactivity .

Properties

IUPAC Name |

2-(1,3,4-thiadiazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c1-3(4(8)9)11-5-7-6-2-10-5/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHYUQDITCVKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid typically involves the reaction of 1,3,4-thiadiazole-2-thiol with a suitable propanoic acid derivative under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemical Synthesis

The compound serves as a crucial building block in organic synthesis. Its thiadiazole moiety allows for the development of more complex molecules, particularly in the creation of new materials and catalysts. The presence of the sulfanyl group enhances its reactivity, making it suitable for various chemical transformations.

Case Study: Synthesis of Derivatives

Research has shown that derivatives of 2-(1,3,4-thiadiazol-2-ylsulfanyl)propanoic acid can be synthesized through various methods, including microwave-assisted synthesis, which improves yield and reduces reaction time. For instance, Sahoo et al. (2013) demonstrated that compounds with methoxy substitutions exhibited significant activity in biological assays while maintaining low toxicity levels .

Biological Applications

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets.

Anticonvulsant Activity

A significant area of research focuses on its anticonvulsant properties. Several studies have reported that derivatives of the compound exhibit protective effects against seizures in animal models.

| Compound | Method Used | LD50 (mg/kg) | Efficacy (%) |

|---|---|---|---|

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide | MES model | 126.8 | 80% protection at 100 mg/kg |

| 5-amino-2-sulfonamide thiadiazole | PTZ model | 90 | 72%–79% protection at varying doses |

For example, Malygin et al. (2020) found that a synthesized derivative was 1.8 times more effective than valproic acid in an MES model . Another study by Aliyu et al. (2021) reported that a derivative provided significant protection against seizures with no observed toxicity .

Antimicrobial and Anticancer Properties

In addition to anticonvulsant activity, compounds containing the thiadiazole scaffold have shown promise as antimicrobial and anticancer agents. The structural diversity allows for modifications that enhance their efficacy against various pathogens and cancer cell lines.

Medicinal Chemistry

The therapeutic potential of this compound is being explored in drug development.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in disease processes. For instance, studies have suggested its role in inhibiting carbonic anhydrase, which is relevant in treating conditions like glaucoma and epilepsy .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new chemical processes and materials with unique properties. Its ability to act as a catalyst or precursor in polymer synthesis is particularly noteworthy.

Mechanism of Action

The mechanism of action of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes . The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues with Propanoic Acid Backbones

Several propanoic acid derivatives with diverse substituents are documented in the evidence:

Key Observations :

- Electronic Effects : The thiadiazole-sulfanyl group in the target compound likely increases acidity at the carboxylic acid group compared to pyrrole- or phenyl-substituted analogs due to its strong electron-withdrawing nature.

- Reactivity: In contrast to tert-butylphenol-substituted propanoic acids (), which undergo oxidative condensation, the thiadiazole-sulfanyl group may promote redox-driven reactions or stabilize radical intermediates .

Biological Activity

2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, as well as its mechanisms of action and applications in scientific research.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of sulfur in the structure contributes to its reactivity and interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiadiazole demonstrate higher antibacterial activity compared to standard drugs against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

2. Anticancer Activity

The anticancer potential of this compound is linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have reported that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression . In vitro studies have demonstrated promising results against various cancer cell lines.

3. Anticonvulsant Activity

This compound has shown anticonvulsant effects in animal models. The compound's mechanism involves modulation of voltage-gated sodium channels and GABAergic pathways, leading to a reduction in seizure activity . Specific studies have reported protective effects in pentylenetetrazole-induced seizure models.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in pathogens or cancer cells.

- Receptor Binding : It can bind to receptors involved in neurotransmission and cellular signaling.

- DNA Interaction : There is evidence suggesting that the compound may interact with DNA, affecting gene expression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. Results showed an inhibition zone diameter ranging from 15 mm to 30 mm against tested bacterial strains, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 values ranged from 10 µM to 20 µM), highlighting its potential as an anticancer agent .

Case Study 3: Anticonvulsant Properties

In an animal model study using the maximal electroshock (MES) test, the compound showed a protective effect at doses as low as 100 mg/kg, significantly reducing seizure duration compared to controls .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are validated for synthesizing 2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid and its derivatives?

The synthesis typically involves heterocyclization and functionalization steps. A validated two-step procedure includes:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form 1,3,4-thiadiazole-2-thiol intermediates.

Alkylation : Treat intermediates with alkylating reagents (e.g., propanoic acid derivatives) to introduce sulfanyl groups. This method allows library diversification by varying alkylating agents .

For derivatives, coupling reactions with nitrobenzylidene or thiophenemethylene groups (using NaBH3CN or acetic acid under reflux) are effective, as confirmed by NMR and IR characterization .

Basic: What analytical techniques are critical for characterizing this compound and ensuring purity?

Key methods include:

- Spectroscopy :

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.

- TLC : Monitor reaction progress and purity using silica gel plates (e.g., ethyl acetate/hexane eluent) .

Advanced: How can alkylation conditions be optimized to enhance yields of sulfanyl derivatives?

Optimization strategies:

- Reagent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Control : Maintain 0–5°C during NaBH3CN reductions to minimize side reactions .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .

- Post-Reaction Workup : Purify via recrystallization (ethanol/water) to isolate high-purity products (>97%) .

Advanced: How should researchers address conflicting NMR data for structurally analogous thiadiazole derivatives?

Discrepancies often arise from substituent electronic effects or solvent interactions. Mitigation steps:

- Solvent Standardization : Use deuterated DMSO or CDCl3 consistently.

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian).

- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as demonstrated for 1,3,4-thiadiazole derivatives .

Advanced: What bioassay models are suitable for evaluating anticonvulsant or anticancer activity?

- Anticonvulsant Screening :

- Maximal Electroshock (MES) Test : Assess seizure suppression in rodent models.

- Pentylenetetrazole (PTZ) Test : Evaluate GABAergic activity .

- Anticancer Assays :

Advanced: How do substituents on the thiadiazole ring modulate bioactivity and solubility?

- Electron-Withdrawing Groups (e.g., -NO2, -Br): Enhance antimicrobial activity but reduce aqueous solubility.

- Hydrophobic Substituents (e.g., -CH3, -C6H5): Improve blood-brain barrier penetration for CNS-targeted agents .

- Carboxylic Acid Moieties : Increase solubility via salt formation (e.g., sodium or potassium salts) .

Advanced: How to resolve contradictory reports on antimicrobial efficacy across studies?

- Standardize Assay Conditions : Use consistent MIC (Minimum Inhibitory Concentration) protocols (e.g., CLSI guidelines).

- Structural Confirmation : Verify compound identity via HRMS and XRD to rule out impurities .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., para-substituted phenyl groups) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.